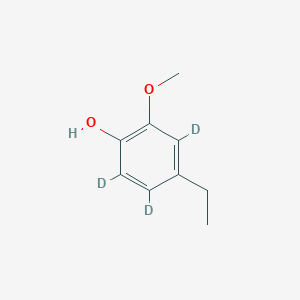
4-Ethyl-2-methoxyphenol-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2-methoxyphenol-d3, also known as 4-Ethylguaiacol-d3, is a deuterated derivative of 4-Ethyl-2-methoxyphenol. This compound is primarily used as an isotope-labeled compound in scientific research. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methoxyphenol-d3 typically involves the deuteration of 4-Ethyl-2-methoxyphenol. One common method is the catalytic hydrogenation of 4-Ethyl-2-methoxyphenol in the presence of deuterium gas. This process replaces the hydrogen atoms with deuterium atoms, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The final product is then purified using techniques such as distillation and chromatography to achieve the desired deuterium content .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methoxyphenol-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent phenol.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent phenol and other reduced forms.
Substitution: Halogenated, nitrated, and other substituted phenols.
Scientific Research Applications
4-Ethyl-2-methoxyphenol-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and as a standard in analytical chemistry .
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methoxyphenol-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect its pharmacokinetics and metabolism, leading to differences in its biological activity compared to its non-deuterated counterpart. The compound can act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2-methoxyphenol: The non-deuterated form of the compound.
4-Ethyl-2-methoxyphenol-d2: A partially deuterated form with two deuterium atoms.
4-Ethyl-2-methoxyphenol-d5: A more heavily deuterated form with five deuterium atoms
Uniqueness
4-Ethyl-2-methoxyphenol-d3 is unique due to its specific deuterium labeling, which allows for precise tracking and quantification in various scientific studies. This makes it a valuable tool in research areas where understanding the detailed behavior of the compound is crucial .
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
155.21 g/mol |
IUPAC Name |
2,3,5-trideuterio-4-ethyl-6-methoxyphenol |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i4D,5D,6D |
InChI Key |
CHWNEIVBYREQRF-WVALGTIDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC)[2H])OC)O)[2H] |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


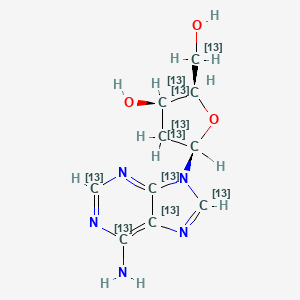
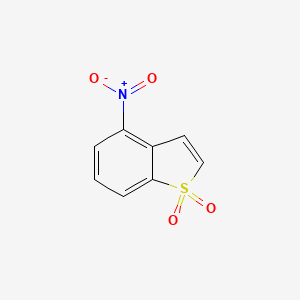
![Hydrogen [(1s)-2-(3-Decyl-1h-Imidazol-3-Ium-1-Yl)-1-Phosphonoethyl]phosphonate](/img/structure/B15136254.png)
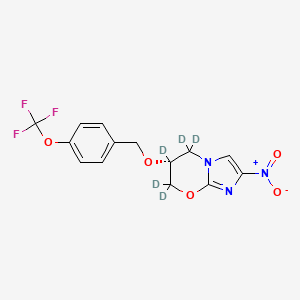
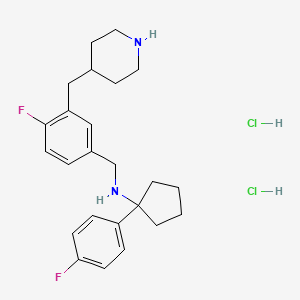
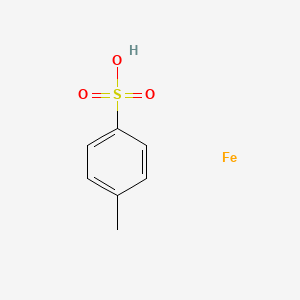
![(2S,4R)-5-(4-hydroxyphenyl)-2-methyl-4-[[2-[(1R,3R)-4-methyl-3-[[(2S,3S)-3-methyl-2-[[(2R)-1-methylpiperidine-2-carbonyl]amino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carbonyl]amino]pentanoic acid](/img/structure/B15136284.png)
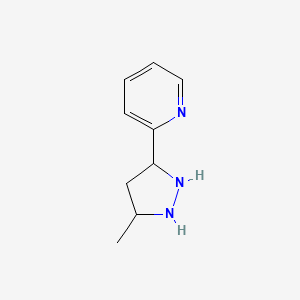
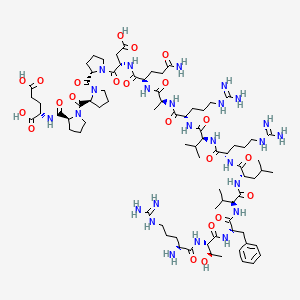
![(3S)-1-[(2S)-2-hydroxy-2-[4-[5-[3-phenyl-4-(trifluoromethyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazol-3-yl]phenyl]ethyl]piperidine-3-carboxylic acid;hydrochloride](/img/structure/B15136300.png)
![sodium;4-[4-[(4-hydroxy-2-methylphenyl)diazenyl]anilino]-3-nitrobenzenesulfonate](/img/structure/B15136303.png)
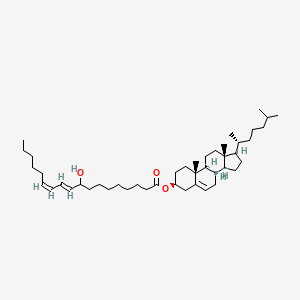
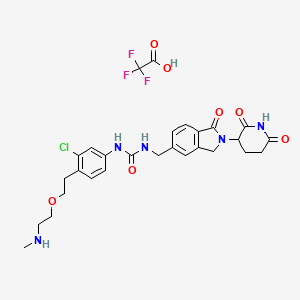
![4-(6-Chloro-4-ethoxypyrazolo[4,3-c]pyridin-1-yl)butanoic acid](/img/structure/B15136319.png)
